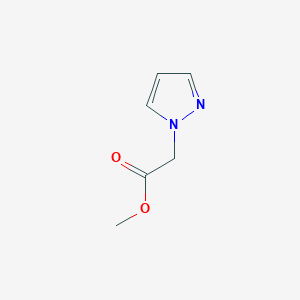![molecular formula C9H8F4O B1319296 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 886761-80-4](/img/structure/B1319296.png)
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a chemical compound with the empirical formula C9H8F4O and a molecular weight of 208.15 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is OCCC1=CC=C(C(C(F)(F)F)=C1)F . The InChI representation is 1S/C9H8F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2 .Aplicaciones Científicas De Investigación
- Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .
- Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Fluorine, which is a part of trifluoromethyl compounds, is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
Agrochemical Industry
Pharmaceutical and Veterinary Industries
Materials Engineering
Synthesis of Trifluoromethyl Alkyl Ethers
- Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .
- Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Fluorine, which is a part of trifluoromethyl compounds, is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
Agrochemical Industry
Pharmaceutical and Veterinary Industries
Materials Engineering
Synthesis of Trifluoromethyl Alkyl Ethers
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .
Propiedades
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSWMPFXNNAQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592353 |
Source


|
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol | |
CAS RN |
886761-80-4 |
Source


|
| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)



![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)





